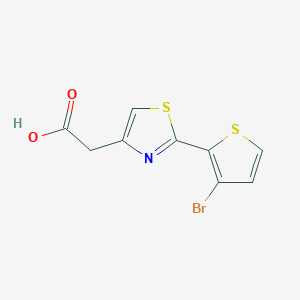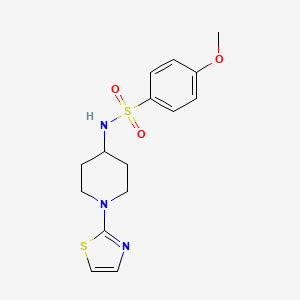
N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a fluorinated aromatic ring, and an amide linkage, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Synthesis of 5-fluoro-2-methoxybenzenesulfonamide: This intermediate can be prepared by reacting 5-fluoro-2-methoxyaniline with a sulfonyl chloride derivative under basic conditions.
Formation of the ethylamine derivative: The sulfonamide intermediate is then reacted with ethylene diamine to introduce the ethylamine moiety.
Coupling with 4-propionamidobenzoic acid: The final step involves coupling the ethylamine derivative with 4-propionamidobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(5-chloro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide
- N-(2-(5-bromo-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide
- N-(2-(5-methyl-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide
Uniqueness
N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5S/c1-3-18(24)23-15-7-4-13(5-8-15)19(25)21-10-11-22-29(26,27)17-12-14(20)6-9-16(17)28-2/h4-9,12,22H,3,10-11H2,1-2H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVXSMDRILXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)


![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)
![1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide](/img/structure/B2528767.png)

![4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2528769.png)
![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2528775.png)


